molecular formula C17H20F3N3O2S B4552800 N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-furamide

N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-furamide

Cat. No.: B4552800
M. Wt: 387.4 g/mol
InChI Key: GGLAFSACVXPVOL-UHFFFAOYSA-N
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Description

N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-furamide is a useful research compound. Its molecular formula is C17H20F3N3O2S and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.12283255 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis of Amines

Tert-butanesulfinyl imines, related to the tert-butyl and pyrimidinyl components, serve as versatile intermediates for asymmetric synthesis, enabling the production of a wide range of enantioenriched amines. This methodology is valuable for synthesizing alpha-branched amines, amino acids, amino alcohols, and trifluoromethyl amines, showcasing the significance of the tert-butyl group in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Organocatalysis

Phosphazene bases, incorporating elements like tert-butyl, have been identified as effective organocatalysts for the polymerization of cyclic esters. This application is crucial for creating polyesters with predictable molecular weights and narrow polydispersities, illustrating the chemical versatility and catalytic potential of components related to the specified compound (Zhang et al., 2007).

Polyamide Synthesis

Compounds incorporating tert-butyl and pyrimidinyl groups have been utilized in synthesizing new polyamides with excellent solubility, thermal stability, and mechanical properties. These materials are promising for various applications, highlighting the structural component's role in developing advanced polymeric materials (Hsiao, Yang, & Chen, 2000).

Novel Trifluoromethylated Compounds

Research on tert-butyl isocyanide and trifluoro-4-aryl-butane-2,4-diones led to the synthesis of new trifluoromethylated furan derivatives. This work underscores the trifluoromethyl group's importance in creating compounds with potential applications in materials science and pharmaceuticals (Mosslemin et al., 2004).

Properties

IUPAC Name

N-[3-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2S/c1-16(2,3)12-10-13(17(18,19)20)23-15(22-12)26-9-5-7-21-14(24)11-6-4-8-25-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLAFSACVXPVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SCCCNC(=O)C2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-furamide
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N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-furamide
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N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-furamide
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N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-furamide
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N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-furamide
Reactant of Route 6
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N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-furamide

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